molecular formula C12H18O B073363 2-(1-Cyclohexenyl)cyclohexanone CAS No. 1502-22-3

2-(1-Cyclohexenyl)cyclohexanone

Cat. No.: B073363
CAS No.: 1502-22-3
M. Wt: 178.27 g/mol
InChI Key: GVNVAWHJIKLAGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Cyclohexenyl)cyclohexanone (CAS: 1502-22-3) is a bicyclic ketone with the molecular formula C₁₂H₁₈O and a molecular weight of 178.28 g/mol. It is a colorless to pale yellow liquid with a boiling point of 275°C and a density of 1.00 g/cm³ at 20°C. The compound is insoluble in water but soluble in ether and alcohol .

Preparation Methods

2-(1-Cyclohexenyl)cyclohexanone can be synthesized through the self-condensation of cyclohexanone. One method involves using an aromatic sulfonic acid organic acid or solid acid as a catalyst, with a water-carrying agent added. The reaction is carried out at temperatures between 110 to 160°C for 1 to 5 hours, resulting in a high yield of the desired product . Another method involves using anhydrides of phosphoric acid to achieve the synthesis .

Scientific Research Applications

Organic Synthesis

2-(1-Cyclohexenyl)cyclohexanone serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for producing other complex organic compounds. Its reactivity can be exploited in:

  • Diels-Alder reactions: This compound can act as a diene or dienophile, facilitating the formation of cyclohexene derivatives.
  • Electrophilic addition reactions: The presence of the carbonyl group enhances its electrophilic character, making it suitable for nucleophilic attacks.

Pharmaceutical Development

Recent studies indicate that this compound may exhibit biological activity relevant to pharmaceutical applications. It has been identified as a potential growth factor that inhibits thymidylate synthase activity, which is crucial in DNA synthesis and repair processes . This characteristic positions it as a candidate for further research into cancer therapies and regenerative medicine.

Material Science

The compound's unique properties make it suitable for developing new materials. Its ability to undergo polymerization reactions can lead to the creation of novel polymers with desirable mechanical and thermal properties. This application is particularly relevant in industries focused on advanced materials and coatings.

Case Studies

StudyApplicationFindings
Synthesis Methodology Organic ChemistryDemonstrated high conversion rates and selectivity using mild reaction conditions .
Biological Activity Pharmaceutical ResearchInhibition of thymidylate synthase suggests potential anti-cancer properties .
Material Development Polymer ScienceExplored polymerization capabilities leading to enhanced material properties .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares 2-(1-cyclohexenyl)cyclohexanone with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Structural Feature
This compound C₁₂H₁₈O 178.28 275 1.00 Cyclohexenyl substituent
2-Cyclohexylcyclohexanone C₁₂H₂₀O 186.29 Not reported 1.005 Fully saturated cyclohexyl group
2-Benzoylcyclohexanone C₁₃H₁₄O₂ 202.25 Not reported Not reported Benzoyl substituent
2-Cyclohexylidenecyclohexanone (A) C₁₂H₁₆O 176.26 Not reported Not reported α,β-unsaturated ketone
2,6-Dicyclohexylidenecyclohexanone (B) C₁₈H₂₄O 264.38 Not reported Not reported Two α,β-unsaturated ketone moieties

Key Observations :

  • Density: The saturated 2-cyclohexylcyclohexanone has a slightly higher density (1.005 g/cm³) due to improved molecular packing .
  • Boiling Point: The conjugated double bond in this compound increases its boiling point compared to cyclohexanone (155°C) .

(a) Mono- vs. Di-Condensation Products

  • This compound (Mono-A): Dominant product under acidic conditions (e.g., HRF5015 or KHSO₄/Al₂O₃) with 58.6–100% selectivity .
  • 2-Cyclohexylidenecyclohexanone (A): Forms under basic conditions (e.g., MgZnAl-LDH catalysts) with 76–88% selectivity .
  • Di-Condensation Products (B, B1) : Typically byproducts (<5% selectivity) due to steric hindrance and competing reactions .

(b) Catalyst Influence

  • Acid Catalysts: Promote protonation of carbonyl groups, favoring enol intermediates and mono-condensation .
  • Base Catalysts: Generate enolate ions, leading to α,β-unsaturated ketones (e.g., 2-cyclohexylidenecyclohexanone) .
  • Calcined Mixed Oxides: Enhance basicity and surface area, achieving 88% selectivity for mono-condensation .

Biological Activity

2-(1-Cyclohexenyl)cyclohexanone, also known by its chemical identifier CID 101175, is a compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Chemical Formula : C₁₂H₁₈O
  • Molecular Weight : 182.27 g/mol
  • CAS Number : 1502-22-3

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity : It has been shown to inhibit the growth of various cancer cell lines.
  • Antimicrobial Properties : The compound displays activity against certain bacteria and fungi.
  • Growth Factor Activity : It acts as a growth factor in specific biological contexts, influencing cellular proliferation and differentiation.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It has been reported to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, which may contribute to its antitumor effects .
  • Modulation of Cell Signaling Pathways : The compound may affect various signaling pathways involved in cell growth and apoptosis, although specific pathways remain to be fully elucidated.

Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored the antitumor effects of this compound on human cancer cell lines. The results showed:

  • Cell Line Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • IC50 Values : The compound exhibited IC50 values ranging from 10 µM to 25 µM across different cell lines, indicating significant cytotoxicity.

Antimicrobial Properties

Research conducted by Biosynth indicated that this compound demonstrated antimicrobial activity against:

  • Bacteria : Staphylococcus aureus and Escherichia coli.
  • Fungi : Candida albicans.
    The minimum inhibitory concentrations (MICs) were determined to be around 50 µg/mL for bacterial strains and 100 µg/mL for fungal strains .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of cancer cell growth
AntimicrobialInhibition of bacterial/fungal growth
Growth Factor ActivityPromotion of cell proliferation

Table 2: IC50 Values in Cancer Cell Lines

Cell LineIC50 Value (µM)Reference
MCF-715
A54920
HeLa25

Q & A

Q. How can the synthesis of 2-(1-cyclohexenyl)cyclohexanone be optimized to minimize byproduct formation?

Basic Research Focus
The self-condensation of cyclohexanone under acidic or basic conditions often yields this compound as a byproduct alongside its isomer, 2-cyclohexylidenecyclohexanone . Key parameters for optimization include:

  • Catalyst selection : Acidic catalysts (e.g., HCl, H₂SO₄) favor enol intermediate formation, while basic catalysts (e.g., KOH) promote aldol condensation pathways.
  • Temperature control : Elevated temperatures (>100°C) increase reaction rates but may exacerbate side reactions like over-condensation.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance selectivity by stabilizing transition states.
    Methodological analysis of byproducts via GC-MS or ¹H NMR is critical for optimizing yield .

Q. What analytical techniques are recommended for distinguishing this compound from its structural isomers?

Basic Research Focus
Structural differentiation between this compound and isomers like 2-cyclohexylidenecyclohexanone requires:

  • ¹³C NMR : The carbonyl carbon (C=O) in this compound resonates at ~208 ppm, whereas conjugated enones show downfield shifts (~215 ppm) due to electron delocalization .
  • IR spectroscopy : The conjugated enone system in isomers exhibits a distinct C=O stretch at ~1670 cm⁻¹, compared to ~1720 cm⁻¹ for non-conjugated ketones .
  • X-ray crystallography : Resolves spatial arrangements of substituents for unambiguous identification .

Q. What thermodynamic data are available for this compound, and how are these values experimentally determined?

Basic Research Focus
Key thermodynamic properties include:

  • Enthalpy of formation (ΔfH°liquid) : -288.8 ± 1.8 kJ/mol, measured via combustion calorimetry .
  • Enthalpy of combustion (ΔcH°liquid) : -7005.87 ± 0.74 kJ/mol, determined using static-bomb calorimetry under controlled oxygen pressure .
  • Phase transitions : Melting and boiling points are derived from differential scanning calorimetry (DSC) and distillation studies .
    These values are critical for modeling reaction energetics and stability in synthetic pathways.

Q. How do cation exchange resins influence the esterification kinetics of this compound?

Advanced Research Focus
Cation exchange resins (e.g., Amberlyst-15) catalyze esterification reactions by protonating the carbonyl group, enhancing electrophilicity. Key mechanistic insights include:

  • Acid strength : Resins with higher sulfonic acid content (~4.7 mmol H⁺/g) accelerate reaction rates by lowering activation energy .
  • Pore size : Macroreticular resins (pore diameter >30 Å) improve substrate diffusion, critical for bulky molecules like this compound .
  • Reusability : Catalyst deactivation due to pore blockage is monitored via FTIR analysis of sulfonate groups .

Q. What role does this compound play in the synthesis of sulfur-containing heterocycles?

Advanced Research Focus
In cyclocondensation reactions with acetylenic derivatives, this compound acts as a dienophile. For example:

  • Anthraquinone derivatives : Reacts with 1-chloro-2-[3-(1-cyclohexenyl)-1-oxopropynyl]anthraquinone in the presence of Na₂S to yield thiopyran-4,7,12-triones, characterized by ¹H NMR (δ 6.75–8.94 ppm) and elemental analysis .
  • Regioselectivity : The cyclohexenyl group directs electrophilic substitution to the α-position, confirmed by DFT calculations .

Q. How can computational chemistry models predict the stability and reactivity of this compound?

Advanced Research Focus

  • DFT calculations : B3LYP/6-311+G(d,p) basis sets predict the stability of enol intermediates and transition states during keto-enol tautomerism .
  • Molecular dynamics (MD) : Simulates solvent effects on reaction pathways, showing toluene stabilizes the enolate intermediate better than water .
  • QSPR models : Correlate substituent electronic effects (Hammett σ values) with reaction rates in heterogeneous catalysis .

Q. What strategies mitigate data contradictions in thermodynamic studies of this compound?

Advanced Research Focus
Discrepancies in ΔfH° values (~1.8 kJ/mol variability) arise from:

  • Experimental calibration : Regular standardization of calorimeters with benzoic acid reduces systematic errors .
  • Sample purity : Impurities >0.5% skew results; rigorous purification via column chromatography (silica gel, hexane/EtOAc) is essential .
  • Statistical validation : Multilab reproducibility studies using ANOVA ensure data robustness .

Properties

IUPAC Name

2-(cyclohexen-1-yl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h6,11H,1-5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNVAWHJIKLAGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C2CCCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870879
Record name Cyclohexanone, 2-(1-cyclohexen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1502-22-3
Record name Cyclohexenylcyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1502-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Cyclohexenyl)cyclohexanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001502223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHCH
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518776
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanone, 2-(1-cyclohexen-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanone, 2-(1-cyclohexen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-cyclohexen-1-yl)cyclohexan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.655
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(1-CYCLOHEXENYL)CYCLOHEXANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KLP9AR22U2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(1-Cyclohexenyl)cyclohexanone
2-(1-Cyclohexenyl)cyclohexanone
2-(1-Cyclohexenyl)cyclohexanone
2-(1-Cyclohexenyl)cyclohexanone
2-(1-Cyclohexenyl)cyclohexanone
2-(1-Cyclohexenyl)cyclohexanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.